Cas no 852451-47-9 (N-(2,4-dimethoxyphenyl)-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)

N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolopyrimidine-based compound with potential applications in medicinal chemistry and biochemical research. Its structure features a fused pyrazolo[3,4-d]pyrimidine core, substituted with a 3,4-dimethylphenyl group and an acetamide linker to a 2,4-dimethoxyphenyl moiety. This configuration suggests possible interactions with biological targets, such as kinases or other enzymes, due to the heterocyclic scaffold's resemblance to purine derivatives. The compound's distinct substitution pattern may enhance selectivity and binding affinity in pharmacological studies. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. Analytical characterization confirms high purity and stability under standard laboratory conditions.
N-(2,4-dimethoxyphenyl)-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide structure
852451-47-9 structure
Product Name:N-(2,4-dimethoxyphenyl)-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide
CAS No:852451-47-9
MF:C23H23N5O4
MW:433.459824800491
CID:6435856
PubChem ID:3235609
Update Time:2025-05-26

N-(2,4-dimethoxyphenyl)-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,4-dimethoxyphenyl)-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide
    • SR-01000137279-1
    • MLS000093787
    • N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
    • CHEBI:115061
    • N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
    • CHEMBL1478893
    • SMR000029400
    • N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
    • HMS2187I05
    • Q27196905
    • 852451-47-9
    • N-(2,4-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
    • F0679-0503
    • SR-01000137279
    • N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-5-pyrazolo[3,4-d]pyrimidinyl]acetamide
    • AKOS024596012
    • 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1,4-dihydro-4-oxo-
    • Inchi: 1S/C23H23N5O4/c1-14-5-6-16(9-15(14)2)28-22-18(11-25-28)23(30)27(13-24-22)12-21(29)26-19-8-7-17(31-3)10-20(19)32-4/h5-11,13H,12H2,1-4H3,(H,26,29)
    • InChI Key: NHANYQUWFGOOMZ-UHFFFAOYSA-N
    • SMILES: C1N(CC(NC2=CC=C(OC)C=C2OC)=O)C(=O)C2C=NN(C3=CC=C(C)C(C)=C3)C=2N=1

Computed Properties

  • Exact Mass: 433.17500423g/mol
  • Monoisotopic Mass: 433.17500423g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 6
  • Complexity: 719
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 98Ų

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Predicted)
  • pka: 12.22±0.70(Predicted)

N-(2,4-dimethoxyphenyl)-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide Pricemore >>

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N-(2,4-dimethoxyphenyl)-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide Related Literature

Additional information on N-(2,4-dimethoxyphenyl)-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide

N-(2,4-Dimethoxyphenyl)-2-1-(3,4-Dimethylphenyl)-4-Oxo-1H,4H,5H-Pyrazolo[3,4-d]Pyrimidin-5-Ylacetamide: A Comprehensive Overview

The compound with CAS No 852451-47-9, known as N-(2,4-dimethoxyphenyl)-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their unique structural features and potential bioactivity. The molecule's structure incorporates a pyrazolo[3,4-d]pyrimidine core with substituents that enhance its functional properties.

The pyrazolo[3,4-d]pyrimidine framework is a heterocyclic structure that combines the properties of pyrazole and pyrimidine rings. This combination often leads to enhanced stability and bioavailability. The substituents on the molecule—specifically the N-(2,4-dimethoxyphenyl) and 1-(3,4-dimethylphenyl) groups—play a crucial role in modulating the compound's pharmacokinetic properties. Recent studies have highlighted the importance of such substituents in improving drug-like qualities such as solubility and permeability.

One of the most promising applications of this compound lies in its potential as a therapeutic agent. Researchers have explored its ability to inhibit key enzymes and proteins involved in various disease pathways. For instance, studies have shown that this compound exhibits significant activity against certain kinases, making it a potential candidate for anti-cancer drug development. The oxo group at position 4 of the pyrazolo[3,4-d]pyrimidine ring contributes to its ability to interact with these targets effectively.

In addition to its medicinal applications, this compound has also been investigated for its role in advanced materials science. The dimethoxyphenyl and dimethylphenyl substituents contribute to the molecule's electronic properties, making it a candidate for use in organic electronics. Recent advancements in this field have demonstrated how such molecules can be integrated into devices like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs), showcasing their versatility beyond traditional pharmaceutical applications.

The synthesis of N-(2,4-dimethoxyphenyl)-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide involves a multi-step process that combines principles from organic synthesis and catalysis. Researchers have optimized reaction conditions to achieve high yields and purity levels. The use of microwave-assisted synthesis has been particularly effective in streamlining this process while maintaining control over stereochemistry.

From an environmental standpoint, the compound's synthesis has been designed with sustainability in mind. Green chemistry principles have been incorporated to minimize waste and reduce the use of hazardous reagents. This approach aligns with current trends toward more eco-friendly chemical processes.

In terms of market potential, this compound represents a valuable addition to the portfolio of specialty chemicals used in both pharmaceuticals and advanced materials. Its unique combination of structural features and functional properties positions it as a versatile building block for future innovations.

In conclusion,N-(2,4-dimethoxyphenyl)-2-1-(3,4-dimethylphenyl)-4-oxo-1H

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